molecular formula C15H15BrClN3 B3078198 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride CAS No. 1049791-87-8

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride

Cat. No.: B3078198
CAS No.: 1049791-87-8
M. Wt: 352.65 g/mol
InChI Key: XAHSNMHHOOFZHM-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride is a brominated indole derivative characterized by a pyridin-4-yl substituent at position 2 of the indole ring, a bromine atom at position 5, and an aminoethyl side chain. The hydrochloride salt form enhances its solubility, making it suitable for pharmacological studies . This compound is structurally related to tryptamine derivatives, with modifications that likely influence its binding affinity and metabolic stability.

Properties

IUPAC Name

2-(5-bromo-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHSNMHHOOFZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride typically involves multi-step organic reactions One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 5-position This is followed by the coupling of the brominated indole with a pyridine derivative under conditions that facilitate the formation of the C-C bond

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound involves multi-step strategies to construct the indole core, introduce substituents, and achieve final functionalization.

Key Steps:

  • Indole Core Formation : Fischer indolization is employed using 4-nitrophenylhydrazine and substituted ketones under acidic conditions (e.g., HCl/EtOH) to generate the nitroindole intermediate .

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄-mediated reduction converts the nitro group to an amine .

  • Bromination : Electrophilic aromatic substitution at the C5 position introduces bromine using Br₂/FeCl₃ or NBS .

  • Aminoethyl Functionalization : Alkylation of the indole nitrogen with 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃/DMF) forms the 2-aminoethyl side chain .

Purification:

  • Silica gel column chromatography (30% EtOAc/hexane) or crystallization from ethanol yields the final hydrochloride salt .

Functionalization Reactions

The aminoethyl and bromine groups serve as reactive handles for further derivatization.

Aminoethyl Modifications:

Reaction Type Conditions Product Yield Source
Alkylation R-X (alkyl halide), K₂CO₃, DMF, 60°CN-Alkylated derivatives60–85%
Acylation Ac₂O, Et₃N, CH₂Cl₂, RTN-Acetylated analogs70–90%
Reductive Amination R-CHO, NaBH₃CN, MeOHSecondary amines50–75%

Bromine Substitution:

  • Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (80°C) replaces Br with aryl groups .

  • Nucleophilic Aromatic Substitution : NaOH/EtOH (reflux) replaces Br with -OH .

Interaction Studies

The compound’s biological activity is linked to its interaction with serotonin receptors (e.g., 5-HT₁F).

Binding Affinity Data:

Receptor Assay IC₅₀ (nM) Source
5-HT₁FRadioligand displacement11.5 ± 2.2
GSK-3βKinase inhibition4.2 ± 0.7

Mechanism : The pyridine ring enhances π-π stacking with receptor residues, while the bromine atom increases lipophilicity for membrane penetration .

Comparative Reactivity

Structural analogs highlight the impact of substituents on reactivity and bioactivity:

Analog Modification Key Difference
5-BromoindoleNo pyridine/aminoethylLower receptor affinity
2-AminoethylindoleNo bromine/pyridineReduced metabolic stability
4-PyridinylindoleNo bromineWeaker kinase inhibition

Unique Advantage : The synergy between bromine (electron-withdrawing) and pyridine (hydrogen-bond acceptor) enhances both synthetic versatility and pharmacological potency .

Stability and Degradation

  • Acid Sensitivity : The indole NH protonates under strong acidic conditions (pH < 2), leading to ring-opening .

  • Oxidative Degradation : H₂O₂/Fe²⁰⁺ oxidizes the aminoethyl side chain to form imine byproducts .

Scientific Research Applications

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows it to mimic the structure of neurotransmitters, enabling it to bind to neurotransmitter receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares core structural motifs with several analogs, differing in halogen substitution, heterocyclic moieties, and side chains. Key comparisons include:

Compound Name Substituent (Position 2) Substituent (Position 5) Side Chain Salt Form
3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride Pyridin-4-yl Bromine 2-Aminoethyl Hydrochloride
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride Pyridin-3-yl Chlorine 2-Aminoethyl Hydrochloride
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole 1H-1,2,3-triazol-1-yl Bromine 2-(Triazole)ethyl None
6-Benzyloxytryptamine Benzyloxy Hydrogen 2-Aminoethyl None

Key Observations :

  • Pyridine Position : The pyridin-4-yl group (target) offers a distinct spatial orientation compared to pyridin-3-yl, altering π-π stacking interactions with biological targets .
  • Heterocyclic Moieties : The triazole group in the dimethoxyphenyl analog introduces additional hydrogen-bonding capacity, which may improve solubility but complicate synthesis compared to the pyridine-based target .
  • Benzyloxy vs. Halogen : Benzyloxy substituents (e.g., 6-Benzyloxytryptamine) increase lipophilicity but are prone to enzymatic cleavage, unlike stable halogen atoms .

Physicochemical Properties and Implications

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility, critical for in vivo applications. Neutral analogs (e.g., triazole derivative) may require formulation aids .
  • Lipophilicity: Bromine and pyridine contribute to moderate lipophilicity, balancing membrane permeability and solubility.
  • Stability : The pyridin-4-yl group is less prone to metabolic oxidation compared to benzyloxy groups, which are susceptible to CYP450-mediated dealkylation .

Biological Activity

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride is a complex organic compound belonging to the indole derivatives class. Its structure features an indole core with a bromine atom at the 5-position, a pyridine ring at the 2-position, and an aminoethyl group at the 3-position. The hydrochloride form enhances its solubility, making it suitable for various scientific applications. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.

Serotonin Receptor Agonism

One of the most significant biological activities of 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride is its role as a serotonin receptor agonist , specifically targeting the 5-HT_1F receptor . This interaction suggests potential therapeutic applications in treating neurological disorders, including migraines and other conditions related to serotonin dysregulation. Studies have shown that compounds with similar structures exhibit agonistic properties, indicating that this compound may also contribute to pain relief and mood stabilization .

Antitumor Properties

Research indicates that this compound may possess anticancer activity . The presence of the bromine atom on the indole ring is particularly noteworthy, as halogenated indoles have been associated with enhanced biological activity, including antitumor effects. Preliminary studies suggest that 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to serotonin receptors. Displacement assays have been conducted to compare its potency against other known agonists, revealing promising results that support its potential use in pharmacological applications .

Structure-Activity Relationship (SAR)

The unique combination of bromine and pyridine functionalities enhances the biological activity of this compound compared to other similar compounds. A comparative analysis with structurally related compounds highlights this aspect:

Compound NameStructure FeaturesUnique Aspects
5-BromoindoleIndole with bromine substituentKnown for antitumor activity
2-AminoethylindoleIndole with aminoethyl groupFocused on CNS activity
4-PyridinylindoleIndole with pyridine substituentPotential use in anti-inflammatory therapies
3-(2-Aminoethyl)-1H-indoleSimilar aminoethyl modificationLess potent than brominated derivatives

The structure-activity relationship demonstrates how specific modifications can influence biological efficacy, emphasizing the importance of chemical structure in drug development .

Case Study: Neurological Applications

In a study exploring the effects of serotonin receptor agonists on migraine treatment, researchers found that compounds similar to 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride significantly reduced migraine frequency in animal models. The findings suggest a mechanism involving enhanced serotonin signaling pathways, which could lead to new therapeutic strategies for migraine management .

Antitumor Activity Evaluation

Another investigation assessed the anticancer potential of this compound against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (CEM-13). Results indicated that treatment with 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner. This study underscores the compound's promise as a candidate for further development in cancer therapeutics .

Q & A

Basic: What are the key steps for synthesizing 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride, and how is purity ensured?

Answer:
A typical synthesis involves dissolving intermediates like 3-(2-azidoethyl)-5-bromo-1H-indole in a solvent mixture (e.g., PEG-400:DMF 2:1) with catalysts such as CuI. Click chemistry reactions (e.g., with alkynes like 1-Ethynyl-3,5-dimethoxybenzene) proceed under stirring for 12 hours. Post-reaction, the mixture is extracted with ethyl acetate, dried, and purified via flash column chromatography (70:30 ethyl acetate:hexane). Purity is confirmed by TLC (Rf = 0.30), NMR (¹H/¹³C), and HRMS (e.g., FAB-HRMS m/z 427.0757 [M+H]+) . Residual solvents like DMF are removed via vacuum heating (90°C).

Advanced: How can computational methods optimize the synthesis of this compound to reduce trial-and-error experimentation?

Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., via ICReDD’s framework) can predict optimal reaction conditions. Computational models identify key intermediates and transition states, while machine learning analyzes experimental datasets to recommend solvent systems, catalysts, or reaction times. This hybrid approach reduces optimization cycles by up to 50%, as validated in studies integrating DFT calculations with high-throughput screening .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Essential techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., bromine at C5, pyridinyl at C2) and amine/ethyl group integration.
  • HRMS : For exact mass confirmation (e.g., FAB-HRMS m/z 427.0757 [M+H]+).
  • TLC : To monitor reaction progress and purity (Rf = 0.30 in ethyl acetate:hexane).
  • X-ray crystallography : For absolute configuration determination (if single crystals are obtainable) .

Advanced: How should researchers address discrepancies in spectroscopic data during characterization?

Answer:
Contradictions (e.g., unexpected NMR shifts or HRMS adducts) require:

  • Replicate synthesis : Confirm reproducibility.
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Isotopic labeling : Trace unexpected peaks (e.g., deuterated solvents).
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values.
    Documentation of solvent impurities (e.g., residual DMF) and side reactions (e.g., oxidation) is critical .

Basic: What statistical experimental design principles apply to optimizing yield and scalability?

Answer:
Use a Box-Behnken or central composite design to evaluate factors like:

  • Solvent ratio (PEG-400:DMF).
  • Catalyst loading (CuI).
  • Reaction time.
    Response surface methodology identifies interactions between variables, reducing required experiments by 60–70% while maximizing yield. For example, a 3-factor design with 15 runs can replace 81 trials in a full factorial approach .

Advanced: How can researchers assess the compound’s stability under varying storage or reaction conditions?

Answer:

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC.
  • pH-dependent stability : Test solubility and decomposition in buffers (pH 1–10).
  • Computational prediction : Use software like MOE to model hydrolysis or oxidation susceptibility .

Basic: What are the best practices for evaluating biological activity in academic research (e.g., enzyme inhibition)?

Answer:

  • In vitro assays : Use purified enzymes (e.g., kinases) with fluorescence/colorimetric substrates.
  • Dose-response curves : Calculate IC50 values (e.g., 10 nM–100 µM range).
  • Molecular docking : Predict binding modes using PDB structures (e.g., RCSB Protein Data Bank) .
  • Control experiments : Include known inhibitors (e.g., staurosporine) and validate cytotoxicity in cell lines.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride
Reactant of Route 2
3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride

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